molecular formula C19H17Cl4N3O2 B2657348 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide CAS No. 477851-75-5

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide

Cat. No.: B2657348
CAS No.: 477851-75-5
M. Wt: 461.16
InChI Key: FXJMTWDBKRIUPT-KTNWWYKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is a chloroaromatic acrylamide derivative characterized by:

  • Dual dichlorophenyl groups: A 2,4-dichlorobenzyloxyimino methyl group and a 3,4-dichlorophenyl amide moiety.
  • Functional groups: Acrylamide backbone with a dimethylamino substituent and an imino oxy linker.

Properties

IUPAC Name

(E)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl4N3O2/c1-26(2)10-13(19(27)25-15-5-6-16(21)18(23)8-15)9-24-28-11-12-3-4-14(20)7-17(12)22/h3-10H,11H2,1-2H3,(H,25,27)/b13-10+,24-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJMTWDBKRIUPT-KTNWWYKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=N\OCC1=C(C=C(C=C1)Cl)Cl)/C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide, with the CAS number 477851-75-5, is a synthetic compound characterized by its complex structure and notable biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H17Cl4N3O2
  • Molar Mass : 461.17 g/mol
  • IUPAC Name : (E)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide

The biological activity of this compound primarily revolves around its interaction with cellular pathways and molecular targets. It exhibits properties that may be linked to:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of chlorinated aromatic groups indicates potential antimicrobial activity, possibly through disruption of microbial cell membranes or interference with metabolic pathways.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity Effect Reference
AntitumorInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
GenotoxicityDNA damage observed in vitro

Case Study 1: Antitumor Effects

In a study examining the compound's effect on various cancer cell lines, it was found that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent findings have highlighted several critical aspects of the compound's biological activity:

  • Cellular Mechanisms : The compound appears to modulate key signaling pathways involved in cell survival and proliferation.
  • Toxicological Profile : While exhibiting beneficial effects against tumors and pathogens, toxicity assessments indicate a need for careful dosage regulation to mitigate adverse effects on normal cells.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a potential inhibitor in various therapeutic contexts. Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development.

Medicinal Chemistry

The compound is being explored as a potential lead in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Inhibitory Studies

Research has indicated that derivatives of this compound may possess inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Studies have shown that compounds with similar scaffolds exhibit varying degrees of COX-1 and COX-2 inhibitory activity, suggesting that this compound could be part of a new class of anti-inflammatory drugs .

Anticancer Research

The compound's ability to interact with cellular pathways makes it a candidate for anticancer research. The design of covalent inhibitors targeting specific oncogenic pathways is an area of active investigation, and compounds like this one could be pivotal in developing targeted therapies .

Case Studies

StudyFocusFindings
Sutanto et al. (2023)Synthesis and evaluation of acrylamide derivativesDemonstrated that similar compounds exhibit potent inhibitory activity against protein targets relevant to cancer therapy .
PMC Study (2023)COX-II inhibitorsHighlighted the importance of structural modifications in enhancing the selectivity and potency of COX inhibitors, thereby supporting the exploration of this compound as a potential anti-inflammatory agent .

Comparison with Similar Compounds

Key Structural Differences and Similarities

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
Target Compound C₁₈H₁₄Cl₄N₂O₂* ~494 (calculated) 2,4-dichlorobenzyl, 3,4-dichlorophenyl, dimethylamino, imino oxy, acrylamide High chlorine content; dual dichlorophenyl groups enhance hydrophobicity.
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide C₂₁H₂₀ClNO₄ 385.84 4-chlorophenyl, hydroxy-methoxyphenyl, propyl, acrylamide Polar hydroxy-methoxy group may improve solubility.
(2E)-3-{3-Allyl-4-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide C₂₇H₂₁Cl₃N₂O₂ 511.83 3,4-dichlorobenzyl, allyl, cyano, acrylamide Cyano group increases electron-withdrawing effects; allyl enhances flexibility.
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide C₁₀H₁₀Cl₃NO 266.55 3,4-dimethylphenyl, trichloro, acetamide Trichloro group and methylphenyl influence crystal packing via H-bonding.
N-(4-Bromophenyl)-3-(dimethylamino)acrylamide C₁₁H₁₃BrN₂O 269.14 4-bromophenyl, dimethylamino, acrylamide Bromine substituent vs. chlorine; simpler structure with lower molecular weight.

Substituent Impact on Physicochemical Properties

Chlorine vs. Bromine :

  • The target compound’s dichlorophenyl groups confer higher hydrophobicity compared to the bromophenyl analog (), which may enhance membrane permeability .
  • In contrast, bromine’s larger atomic radius () could alter steric interactions in binding pockets.

Positional Isomerism :

  • The 2,4-dichlorobenzyl group in the target compound vs. the 3,4-dichlorobenzyl group in ’s compound may lead to divergent electronic and steric effects, influencing reactivity or target affinity .

The dimethylamino group (target compound and ) contributes basicity and hydrogen-bond acceptor capacity, which could affect solubility and intermolecular interactions .

Conformational and Crystallographic Insights

  • highlights that substituent positions (e.g., 3,4-dimethylphenyl vs. 3,4-dichlorophenyl) dictate molecular conformation. The antiperiplanar arrangement of N–H bonds relative to substituents (e.g., in the target compound) influences hydrogen-bonding networks and crystal packing .

Q & A

Q. What are the recommended synthetic routes for preparing 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide?

A two-step approach is typically employed:

  • Step 1 : Condensation of 2,4-dichlorobenzyl alcohol with hydroxylamine to form the oxime intermediate.
  • Step 2 : Coupling the oxime with N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane at 273 K, followed by purification via column chromatography . Key considerations: Use anhydrous conditions to prevent hydrolysis of the imine bond, and monitor reaction progress via TLC or HPLC.

Q. How can the crystal structure and molecular conformation of this compound be characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Grow crystals via slow evaporation from a dichloromethane/ethyl acetate (1:1) mixture.
  • Analyze dihedral angles between aromatic rings (e.g., 65.2° between dichlorophenyl and benzyl groups) and hydrogen-bonding networks (N–H⋯O interactions) to confirm packing stability . Complement with DFT calculations to validate bond lengths and angles against experimental data.

Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?

  • FT-IR : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and acrylamide (N–H bend ~1550 cm⁻¹) groups.
  • NMR : ¹H NMR should show distinct peaks for dichlorophenyl protons (δ 7.2–7.8 ppm) and dimethylamino protons (δ 2.8–3.1 ppm).
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Use quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and intermediates in imine formation.
  • Apply machine learning to predict optimal solvent systems (e.g., dichloromethane vs. THF) based on dipole moment and solubility parameters .
  • Validate with experimental yields and purity metrics to refine computational models.

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Case study : If antioxidant activity varies between DPPH and ABTS assays:
  • Normalize data to molar extinction coefficients and radical scavenging kinetics.
  • Perform dose-response curves (IC₅₀) under standardized pH and temperature conditions .
    • Use meta-analysis to identify confounding variables (e.g., solvent polarity affecting compound stability).

Q. How does substituent variation (e.g., chloro vs. fluoro groups) impact the compound’s pharmacodynamic profile?

  • Design a SAR study: Synthesize analogs with halogen substitutions at the benzyl or phenyl positions.
  • Assess changes in logP (via HPLC) and binding affinity (e.g., SPR or molecular docking) to targets like kinase enzymes.
  • Prioritize analogs with Cl → F substitutions to evaluate steric vs. electronic effects .

Q. What advanced purification techniques address challenges in isolating polar byproducts?

  • HPLC-DAD-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate hydrolyzed byproducts (e.g., free oxime or acrylic acid derivatives).
  • Preparative SFC : Effective for resolving enantiomers if chiral centers form during synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.